molecular formula C16H15N3O2S B2431478 1-((6-(Furan-3-yl)pyridin-3-yl)methyl)-3-(thiophen-2-ylmethyl)urea CAS No. 2034232-02-3

1-((6-(Furan-3-yl)pyridin-3-yl)methyl)-3-(thiophen-2-ylmethyl)urea

Cat. No.: B2431478
CAS No.: 2034232-02-3
M. Wt: 313.38
InChI Key: NLSMHBJGKIRBTE-UHFFFAOYSA-N
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Description

1-((6-(Furan-3-yl)pyridin-3-yl)methyl)-3-(thiophen-2-ylmethyl)urea is a complex organic compound that features a unique structure combining furan, pyridine, and thiophene rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((6-(Furan-3-yl)pyridin-3-yl)methyl)-3-(thiophen-2-ylmethyl)urea typically involves multi-step organic reactions. One common approach is to start with the preparation of the intermediate compounds, such as 6-(Furan-3-yl)pyridine and thiophen-2-ylmethylamine. These intermediates are then reacted under specific conditions to form the final urea derivative. The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as palladium or copper complexes.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-((6-(Furan-3-yl)pyridin-3-yl)methyl)-3-(thiophen-2-ylmethyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the pyridine and thiophene rings, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide or acyl chlorides in the presence of a catalyst like pyridine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

1-((6-(Furan-3-yl)pyridin-3-yl)methyl)-3-(thiophen-2-ylmethyl)urea has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structural features.

    Industry: Utilized in the development of advanced materials, such as conductive polymers or organic semiconductors.

Mechanism of Action

The mechanism of action of 1-((6-(Furan-3-yl)pyridin-3-yl)methyl)-3-(thiophen-2-ylmethyl)urea involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 1-((6-(Furan-3-yl)pyridin-3-yl)methyl)-3-(thiophen-2-ylmethyl)carbamate
  • 1-((6-(Furan-3-yl)pyridin-3-yl)methyl)-3-(thiophen-2-ylmethyl)thiourea

Uniqueness

1-((6-(Furan-3-yl)pyridin-3-yl)methyl)-3-(thiophen-2-ylmethyl)urea stands out due to its specific combination of furan, pyridine, and thiophene rings, which confer unique electronic and steric properties

Properties

IUPAC Name

1-[[6-(furan-3-yl)pyridin-3-yl]methyl]-3-(thiophen-2-ylmethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O2S/c20-16(19-10-14-2-1-7-22-14)18-9-12-3-4-15(17-8-12)13-5-6-21-11-13/h1-8,11H,9-10H2,(H2,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLSMHBJGKIRBTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)CNC(=O)NCC2=CN=C(C=C2)C3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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